Azido-PEG8-amine

Catalog No.
S520299
CAS No.
857891-82-8
M.F
C18H38N4O8
M. Wt
438.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG8-amine

CAS Number

857891-82-8

Product Name

Azido-PEG8-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C18H38N4O8

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C18H38N4O8/c19-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-21-22-20/h1-19H2

InChI Key

ZSFGTBJYBWJOLZ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG8-amine, Amino-PEG8-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Description

The exact mass of the compound Azido-PEG8-amine is 438.269 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Click Chemistry Facilitator

Azido-PEG8-amine possesses an azide group (N3) that readily participates in Click Chemistry reactions. Click Chemistry offers a powerful toolbox for bioconjugation, allowing researchers to selectively link Azido-PEG8-amine to molecules containing alkyne or cyclooctyne groups [1]. This reaction proceeds under mild conditions with high efficiency and specificity, making it ideal for various biomolecule modifications [1].

[1] Azido-PEG8-amine | PROTAC Linkers

Biomolecule Conjugation

The free amine group (NH2) present in Azido-PEG8-amine offers another valuable functionality for research purposes. This amine group reacts efficiently with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters [2, 3]. This reactivity allows researchers to conjugate Azido-PEG8-amine to various biomolecules, including proteins, peptides, antibodies, and nanoparticles, facilitating targeted delivery and surface modifications [2, 3].

[2] Azido-PEG8-amine, 857891-82-8 | BroadPharm [3] Azido-PEG8-amine, N3-PEG8-NH2, 857891-82-8 - Biopharma PEG

Applications in Drug Discovery

Due to its ability to facilitate biomolecule conjugation, Azido-PEG8-amine finds applications in various drug discovery processes. Researchers can utilize it to:

  • Functionalize nanoparticles: By attaching Azido-PEG8-amine to nanoparticles, researchers can improve their biocompatibility, targeting specificity, and drug delivery efficiency [3].
  • Develop PROTACs (Proteolysis-Targeting Chimeras): Azido-PEG8-amine serves as a valuable linker molecule in the synthesis of PROTACs. These molecules recruit targeted proteins for degradation by the cellular machinery, offering a promising approach for targeted protein degradation therapies [1].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1

Exact Mass

438.269

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-amine

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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